molecular formula C15H18O6 B15142773 (2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one

(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one

Cat. No.: B15142773
M. Wt: 294.30 g/mol
InChI Key: HDWRQDAKGPKDFF-PETRGTFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This specific compound is characterized by its multiple hydroxyl groups, a methoxy group, and a methyl group, contributing to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the hydroxyl and methoxy groups. The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the hydroxyl groups can yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antidiabetic, and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,4aR,10bS)-3,4,8,10-Tetrahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydropyrano[3,2-c]isochromen-6(2H)-one: Another chromene derivative with multiple hydroxyl groups and a pyran ring.

    (2R,3R,4aR,10bS)-2,3,7-Trihydroxy-9-methoxy-4a-methyl-1,2,3,4,4a,10b-hexahydro-6H-benzo[c]chromen-6-one: A closely related compound with similar functional groups and structural features.

Uniqueness

The uniqueness of (2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one lies in its specific arrangement of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups, along with its tetrahydrobenzo[c]chromen core, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one

InChI

InChI=1S/C15H18O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-4,9-10,12,16-18H,5-6H2,1-2H3/t9-,10+,12+,15+/m0/s1

InChI Key

HDWRQDAKGPKDFF-PETRGTFGSA-N

Isomeric SMILES

C[C@@]12C[C@H]([C@@H](C[C@H]1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O

Canonical SMILES

CC12CC(C(CC1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.